Lipophilicity (LogP) Differentiation
The computed octanol–water partition coefficient (LogP) of 5‑bromo‑1‑(phenylmethyl)‑1H‑indazole (3.85) is approximately 1.3–1.6 log units higher than that of its N1‑unsubstituted analog 5‑bromo‑1H‑indazole, which is reported in the range 2.3–2.6 . This difference reflects the lipophilic contribution of the benzyl substituent.
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.85 (computed) |
| Comparator Or Baseline | 5-Bromo-1H-indazole (CAS 53857-57-1); LogP = 2.33–2.59 (computed, multiple sources) |
| Quantified Difference | ΔLogP ≈ 1.3–1.6 log units higher for the target compound |
| Conditions | In silico prediction (ALogP / XLogP3 methodologies) |
Why This Matters
A LogP difference of >1.3 log units translates to an estimated >20‑fold difference in octanol–water partitioning, which directly impacts membrane permeability, CNS penetration potential, and in vitro assay behaviour, making the benzyl derivative a distinct starting point for lipophilicity‑driven SAR campaigns.
